Diethyl (2-aminoethyl)phosphonate hydrochloride
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Overview
Description
Diethyl (2-aminoethyl)phosphonate hydrochloride is an organic compound with the molecular formula C6H17ClNO3P and a molecular weight of 217.63 g/mol . It is commonly used in various chemical and biological applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-aminoethyl)phosphonate hydrochloride can be synthesized through the reaction of diethyl phosphite with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt[2][2]. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality[2][2].
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-aminoethyl)phosphonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phosphonates[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield[3][3].
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used[3][3].
Scientific Research Applications
Diethyl (2-aminoethyl)phosphonate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (2-aminoethyl)phosphonate hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of diethyl (2-aminoethyl)phosphonate hydrochloride.
2-Aminoethanol: Another precursor used in the synthesis.
Phosphonic acid derivatives: Compounds with similar phosphorus-containing functional groups.
Uniqueness
This compound is unique due to its combination of an aminoethyl group and a phosphonate moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
2-diethoxyphosphorylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO3P.ClH/c1-3-9-11(8,6-5-7)10-4-2;/h3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPHGKKWADLZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCN)OCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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